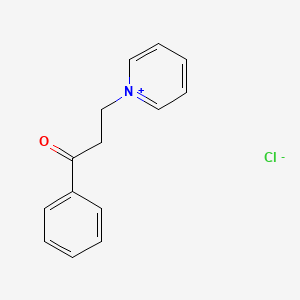

1-(2-Benzoylethyl)pyridinium chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Benzoylethyl)pyridinium chloride, also known as this compound, is a useful research compound. Its molecular formula is C14H14ClNO and its molecular weight is 247.72 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Choline Acetyltransferase Inhibition:

1-(2-Benzoylethyl)pyridinium chloride has been identified as a potent and selective inhibitor of choline acetyltransferase (ChA), an enzyme crucial for acetylcholine synthesis. Studies indicate that it exhibits an inhibition constant (I50) in the range of 10-18 µM, demonstrating its effectiveness compared to other inhibitors like (2-benzoylethyl)trimethylammonium . This property positions it as a potential therapeutic agent for conditions related to cholinergic dysfunction.

Antimicrobial Properties:

The compound has also been explored for its antimicrobial activity. It has shown effectiveness against various bacterial strains, suggesting potential applications in developing antibacterial agents for medical use. Its role as an antibacterial agent in mouthwash and toothpaste formulations has been highlighted, emphasizing its utility in oral health products .

Chemical Applications

Phase Transfer Catalysis:

this compound serves as a phase transfer catalyst, facilitating reactions between immiscible phases. This application is particularly valuable in organic synthesis, where it enhances the efficiency of chemical reactions by promoting the transfer of reactants across phase boundaries .

Solubilization of Compounds:

The compound acts as a solubilizer for water-insoluble substances, making it useful in analytical chemistry and formulation science. Its ability to enhance the solubility of compounds can aid in drug formulation and delivery systems, improving bioavailability .

Material Science Applications

Cationic Surfactant:

In materials science, this compound is utilized as a cationic surfactant. This application is relevant in the production of inks, toners, and nanomaterials, where it helps stabilize emulsions and enhance product performance .

Corrosion Inhibition:

The compound has been studied for its effectiveness as a corrosion inhibitor. Its application in protecting metal surfaces from corrosion demonstrates its potential in industrial settings, particularly in coatings and treatments for metal components .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated significant antibacterial activity, making it a candidate for further development into antimicrobial formulations .

Case Study 2: Choline Acetyltransferase Inhibition

Research comparing the inhibitory effects of this compound with other known inhibitors revealed its superior selectivity towards ChA from bovine brain and human placenta. This finding supports its potential application in treating neurological disorders characterized by cholinergic deficits .

Propiedades

Número CAS |

70013-89-7 |

|---|---|

Fórmula molecular |

C14H14ClNO |

Peso molecular |

247.72 g/mol |

Nombre IUPAC |

1-phenyl-3-pyridin-1-ium-1-ylpropan-1-one;chloride |

InChI |

InChI=1S/C14H14NO.ClH/c16-14(13-7-3-1-4-8-13)9-12-15-10-5-2-6-11-15;/h1-8,10-11H,9,12H2;1H/q+1;/p-1 |

Clave InChI |

YTBFUMCKQRTSHQ-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)C(=O)CC[N+]2=CC=CC=C2.[Cl-] |

SMILES canónico |

C1=CC=C(C=C1)C(=O)CC[N+]2=CC=CC=C2.[Cl-] |

Sinónimos |

1-(2-benzoylethyl)pyridinium 1-(2-benzoylethyl)pyridinium chloride |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.